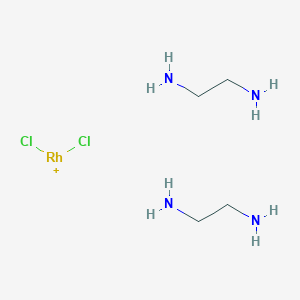

Dichlorobis(ethylenediamine)rhodium(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichlorobis(ethylenediamine)rhodium(III) is a coordination complex with the formula [Rh(en)₂Cl₂]Cl, where “en” stands for ethylenediamine. This compound is notable for its octahedral geometry, where the rhodium center is coordinated by two ethylenediamine ligands and two chloride ions. It is a member of the broader class of coordination compounds that have significant applications in various fields of chemistry and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dichlorobis(ethylenediamine)rhodium(III) typically involves the reaction of rhodium(III) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{RhCl}_3 + 2 \text{en} \rightarrow [\text{Rh(en)}_2\text{Cl}_2]\text{Cl} ]

The reaction is usually performed at elevated temperatures to facilitate the coordination of ethylenediamine to the rhodium center. The product is then isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of dichlorobis(ethylenediamine)rhodium(III) may involve more sophisticated techniques to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and advanced purification methods such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Substitution Reactions

The chloride ligands in [Rh(en)₂Cl₂]⁺ are susceptible to substitution by stronger field ligands. Key findings include:

-

Ammonia substitution : In aqueous ammonia, chloride ligands are replaced by NH₃, forming [Rh(en)₂(NH₃)₂]³⁺ under reflux conditions .

-

Aquation : In acidic solutions, chloride ligands are replaced by water molecules:

Rh en Cl 2 H O Rh en H O 2 Cl pH 3 [7] -

Phosphine coordination : Reaction with triphenylphosphine (PPh₃) yields mixed-ligand complexes such as [Rh(en)₂(PPh₃)Cl]⁺ .

Table 1: Substitution Reaction Conditions and Products

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NH₃ (aq) | Reflux, 6–8 hours | [Rh(en)₂(NH₃)₂]³⁺ | |

| H₂O | Acidic, 25°C | [Rh(en)₂(H₂O)₂]³⁺ | |

| PPh₃ | Ethanol, 60°C | [Rh(en)₂(PPh₃)Cl]⁺ |

Redox Reactions

The rhodium(III) center undergoes oxidation and reduction under specific conditions:

-

Reduction : With NaBH₄ in ethanol, Rh(III) is reduced to Rh(I), forming [Rh(en)₂]⁺ .

-

Oxidation : Exposure to Cl₂ gas oxidizes Rh(III) to Rh(IV), though this is less common and requires anhydrous conditions .

Isomerization

The complex exhibits geometrical isomerism , with cis and trans configurations observed:

-

Thermal isomerization : Heating at 80°C for 12 hours converts the cis isomer to the trans form .

-

Photochemical isomerization : UV irradiation (λ = 365 nm) induces reversible isomerization .

Table 2: Isomerization Pathways

| Isomer | Conditions | Outcome | Reference |

|---|---|---|---|

| cis | 80°C, 12 hours | Trans isomer | |

| trans | UV light (365 nm), RT | Partial cis conversion |

Photochemical Reactivity

UV light induces ligand substitution and redox processes:

-

Ligand loss : Irradiation in aqueous solutions leads to loss of one ethylenediamine ligand, forming [Rh(en)Cl₂(H₂O)]⁺ .

-

Redox activity : Photoexcitation generates short-lived Rh(II) intermediates, which participate in electron-transfer reactions .

Comparison with Analogous Complexes

Dichlorobis(ethylenediamine)rhodium(III) shows distinct reactivity compared to similar transition metal complexes:

Applications De Recherche Scientifique

Dichlorobis(ethylenediamine)rhodium(III) has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and other cellular components.

Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mécanisme D'action

The mechanism by which dichlorobis(ethylenediamine)rhodium(III) exerts its effects involves the coordination of the rhodium center to various substrates. The ethylenediamine ligands provide stability to the complex, while the rhodium center can interact with other molecules through coordination bonds. This interaction can lead to the activation of substrates, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dichlorobis(ethylenediamine)cobalt(III): Similar in structure but with cobalt as the central metal.

Dichlorobis(ethylenediamine)iridium(III): Similar in structure but with iridium as the central metal.

Dichlorobis(ethylenediamine)platinum(II): Similar in structure but with platinum as the central metal.

Uniqueness

Dichlorobis(ethylenediamine)rhodium(III) is unique due to the specific properties of rhodium, such as its ability to facilitate certain catalytic reactions more efficiently than cobalt, iridium, or platinum complexes. Additionally, the stability and reactivity of the rhodium complex can differ significantly from those of similar compounds, making it particularly valuable in specific applications.

Propriétés

Numéro CAS |

15444-62-9 |

|---|---|

Formule moléculaire |

C4H16Cl3N4Rh |

Poids moléculaire |

329.46 g/mol |

Nom IUPAC |

dichlororhodium(1+);ethane-1,2-diamine;chloride |

InChI |

InChI=1S/2C2H8N2.3ClH.Rh/c2*3-1-2-4;;;;/h2*1-4H2;3*1H;/q;;;;;+3/p-3 |

Clé InChI |

WMPVJKZXLZMGHJ-UHFFFAOYSA-K |

SMILES |

C(CN)N.C(CN)N.Cl[Rh+]Cl |

SMILES canonique |

C(CN)N.C(CN)N.[Cl-].Cl[Rh+]Cl |

Key on ui other cas no. |

15444-62-9 |

Synonymes |

DCER dichlorobis(ethylenediamine)rhodium(III) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.